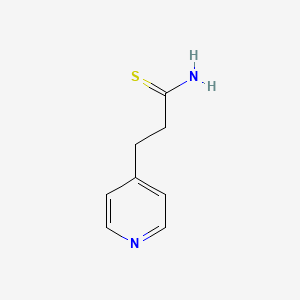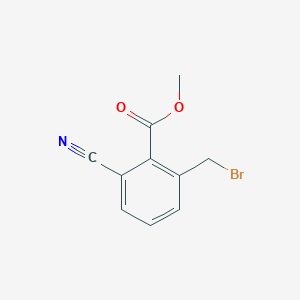
Methyl 2-(bromomethyl)-6-cyanobenzoate
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(bromomethyl)-6-cyanobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For example, an efficient method for the bromomethylation of thiols has been developed, using paraformaldehyde and HBr/AcOH .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 2-(bromomethyl)-6-cyanobenzoate serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules. For example, it has been employed in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004). Additionally, its derivatives have been used in creating novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, which show preliminary cytotoxicity towards certain cancer cell lines (S. Patil et al., 2011).
Material Science
In material science, this compound is utilized in developing new compounds with potential applications in electronics and photonics. Research has systematically tuned optoelectronic properties by substituting different groups on bicarbazole/cyanobenzene hybrids, showing that these materials can serve as hosts or dopants in organic light-emitting diodes (OLEDs) (Xudong Cao et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Methyl 2-(bromomethyl)-6-cyanobenzoate likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key reactions in the synthesis of many organic compounds .
Pharmacokinetics
Similar compounds are known to have varying bioavailability depending on their chemical structure and the conditions under which they are administered .
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-6-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXPMFZZUHOIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)

![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

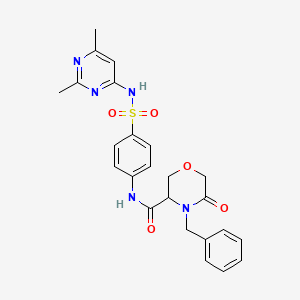
![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)
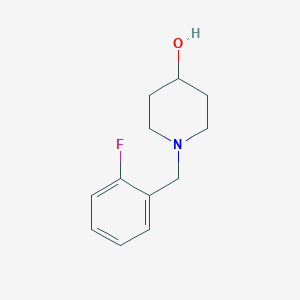
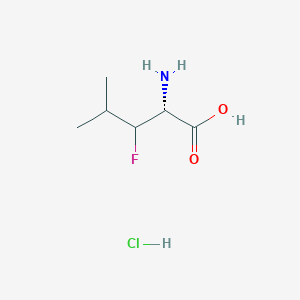
![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
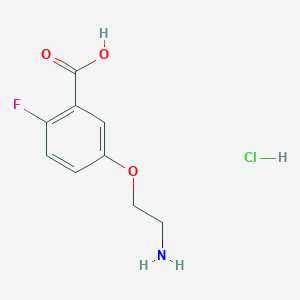
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
